

Off-Target Kinase Profiling of NU6102: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target kinase profile of **NU6102** with other well-known cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Dinaciclib. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies and to provide a deeper understanding of the selectivity of these compounds.

Comparative Kinase Inhibition Profile

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of **NU6102** and two alternative CDK inhibitors, Roscovitine and Dinaciclib, against a panel of ontarget and off-target kinases. Lower IC50 values indicate greater potency.

Table 1: On-Target Kinase Inhibition Profiles



Kinase	NU6102 IC50 (nM)	Roscovitine IC50 (nM)	Dinaciclib IC50 (nM)
CDK1/cyclin B	9.5[1]	650[2]	3[3]
CDK2/cyclin A	5.4[1]	700[2]	1[3]
CDK2/cyclin E	-	700[2]	-
CDK5/p35	-	160-200[2][4]	1[3]
CDK9/cyclin T1	-	-	4[3]

Data compiled from multiple sources and assay conditions may vary.

Table 2: Off-Target Kinase Inhibition Profiles

Kinase	NU6102 IC50 (μM)	Roscovitine IC50 (μM)	Dinaciclib IC50 (nM)
CDK4	1.6[1]	>100[4][5]	-
CDK6	-	>100[4][5]	-
DYRK1A	0.9[1]	-	-
PDK1	0.8[1]	-	-
ROCKII	0.6[1]	-	-
ERK1	-	34[4]	-
ERK2	-	14[4]	-

Data compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following is a representative protocol for a radiometric protein kinase assay, a standard method for determining the IC50 of kinase inhibitors. This protocol is based on established methodologies and is similar to what would be used to evaluate compounds like **NU6102**.



Radiometric Kinase Inhibition Assay Protocol

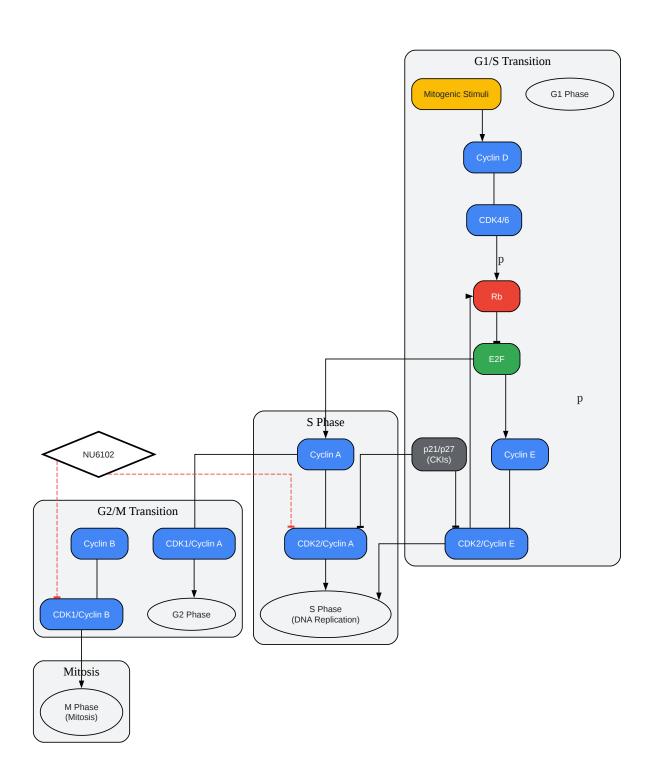
- 1. Reagents and Buffers:
- Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.[3]
- [y-33P]ATP: 10 mCi/mL stock solution.
- Unlabeled ATP: 10 mM stock solution.
- Kinase: Recombinant human CDK2/cyclin A.
- Substrate: Histone H1 (1 mg/mL).
- Test Compound (e.g., NU6102): Serially diluted in DMSO.
- Stop Solution: 3% Phosphoric acid.
- P81 Phosphocellulose Paper.
- · Scintillation Fluid.
- 2. Assay Procedure:
- Prepare the kinase reaction mix by combining the Kinase Assay Buffer, unlabeled ATP, and [y-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Add 10 μ L of the serially diluted test compound to the wells of a 96-well plate.
- Add 20 μL of the substrate solution (Histone H1) to each well.
- To initiate the reaction, add 20 μL of the kinase solution (CDK2/cyclin A) to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 50 μL of the Stop Solution to each well.



- Spot 20 μL of the reaction mixture from each well onto a P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Wash the paper once with acetone and let it air dry.
- Place the dried P81 paper in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Signaling Pathway



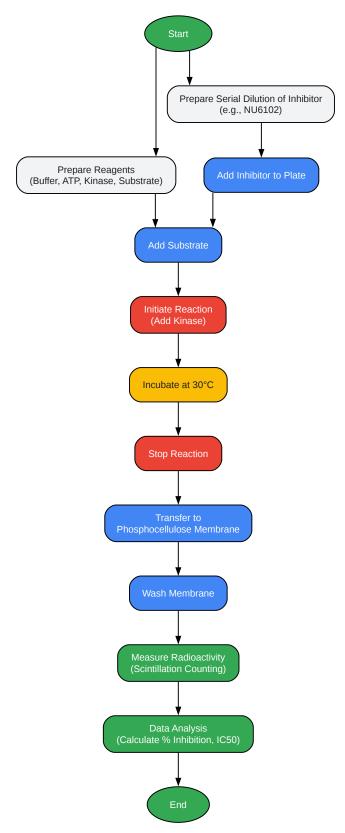


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Caption: Simplified CDK1/2 signaling pathway in the cell cycle.



Experimental Workflow



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Caption: General workflow for a radiometric kinase inhibition assay.

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References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [Off-Target Kinase Profiling of NU6102: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677023#off-target-kinase-profiling-of-nu6102]

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